Gilvocarcin V is produced by the actinomycete Streptomyces griseoflavus. This organism has been extensively studied for its ability to produce a variety of bioactive compounds, including antibiotics and antitumor agents. The biosynthetic pathway of Gilvocarcin V involves a complex series of enzymatic reactions that transform simple precursors into the final bioactive compound.
Gilvocarcin V is classified as an aryl C-glycoside antibiotic. Its structure includes a chromophore that is characteristic of the gilvocarcin family, which is related to polyketides—a class of secondary metabolites produced by microorganisms. The compound is noted for its unique combination of aromatic and glycosidic components, contributing to its distinct pharmacological properties.
The synthesis of Gilvocarcin V can be approached through total synthesis or biosynthesis methods. Total synthesis involves constructing the molecule from simpler organic compounds using various chemical reactions. Recent studies have highlighted several synthetic strategies, including:
The total synthesis often includes multiple steps such as cyclizations, functional group transformations, and selective oxidations. For example, a recent study detailed a two-step procedure that converts indanones into silyl enol ethers followed by cyclopropanation to form key intermediates necessary for further elaboration into Gilvocarcin V .
Gilvocarcin V features a complex molecular structure characterized by:
The molecular formula for Gilvocarcin V is C₁₉H₁₉O₁₃, and its molecular weight is approximately 373.35 g/mol.
The structural elucidation of Gilvocarcin V has been achieved through techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry, which confirm the arrangement of atoms within the molecule and provide insights into its stereochemistry .
Gilvocarcin V undergoes various chemical reactions during its biosynthesis, including:
The biosynthetic pathway has been mapped out using genetic techniques to identify key enzymes involved in these transformations. For instance, genes encoding FAD-dependent oxygenases play critical roles in facilitating oxidative rearrangements within the pathway .
Gilvocarcin V exhibits its antitumor effects primarily through DNA intercalation and inhibition of topoisomerase enzymes, leading to disruption in DNA replication and transcription processes. This mechanism results in apoptosis in cancer cells.
Studies have shown that Gilvocarcin V selectively targets cancer cells while exhibiting low toxicity towards normal cells, making it a promising candidate for further development in cancer therapeutics .
Relevant data indicate that Gilvocarcin V maintains its structural integrity under various experimental conditions, which is crucial for its application in drug development .
Gilvocarcin V has garnered attention not only for its potential as an anticancer agent but also for its role in studying biosynthetic pathways in microorganisms. Its unique structure serves as a model for developing new synthetic methodologies and exploring combinatorial biosynthesis techniques aimed at producing novel derivatives with enhanced therapeutic properties.
Research continues to explore the full potential of Gilvocarcin V in clinical settings, particularly focusing on optimizing its efficacy against resistant cancer types while minimizing side effects associated with conventional chemotherapy .
The gilvocarcin V biosynthetic gene cluster (gil cluster) was first isolated from Streptomyces griseoflavus Gö 3592 using a genomic cosmid library constructed with the Streptomyces–Escherichia coli shuttle vector pOJ446. The cluster was identified through hybridization screening with probes for NDP-glucose-4,6-dehydratase (a key deoxysugar biosynthesis enzyme) and actinorhodin polyketide synthase genes. Cosmid clone cos-G9B3 (32.9 kb) contained the entire 26-gene cluster, confirmed through restriction mapping and Southern blot analysis. This cosmid harbored all necessary genes for gilvocarcin V production, spanning open reading frames encoding polyketide synthases, tailoring enzymes, regulatory proteins, and resistance mechanisms [1] [3].
Table 1: Core Components of the gil Gene Cluster
Gene | Protein Function | Role in Biosynthesis |
---|---|---|
gilABC | Minimal Type II PKS (KSα, KSβ, ACP) | Assembly of polyketide backbone |
gilF | Ketoreductase | Ketone reduction during chain elongation |
gilGT | C-Glycosyltransferase | Attachment of D-fucofuranose to aglycone |
gilOI/OIV | FAD-dependent oxygenases | Oxidative rearrangement of angucyclinone |
gilOIII | Cytochrome P450 monooxygenase | 8-Vinyl side chain formation |
gilDE | NDP-glucose synthase/dehydratase | Deoxysugar (D-fucose) biosynthesis |
gilR | Oxidoreductase | Final lactone formation (pregilvocarcin→GV) |
The Type II polyketide synthase system in the gil cluster follows a conserved arrangement for angucycline biosynthesis. The minimal PKS (GilA/GilB/GilC) assembles a decaketide backbone from one propionyl-CoA starter unit and nine malonyl-CoA extender units. Flanking genes encode auxiliary enzymes: GilF (ketoreductase) catalyzes region-specific ketoreduction, while GilG and GilK (cyclases) direct the first ring cyclization. Unusually, GilP (malonyl CoA:ACP transacylase) and GilQ (acyltransferase) are positioned downstream, with GilQ hypothesized to select the propionate starter unit essential for the C-8 side chain. This PKS organization yields a tetracyclic angucyclinone intermediate, the precursor for subsequent oxidative tailoring [1] [5].
Functional validation of the gil cluster was achieved through heterologous expression in Streptomyces lividans TK24. Transformation with cos-G9B3 resulted in production of gilvocarcin V (20–30 mg/L) and its congener gilvocarcin M at levels matching the native S. griseoflavus strain. This confirmed the cluster’s autonomy and sufficiency for gilvocarcin biosynthesis. The successful expression in a foreign host underscored the cluster’s portable regulatory elements and absence of essential trans-acting factors from other genomic regions, establishing S. lividans as a viable platform for combinatorial biosynthesis of gilvocarcin analogs [1] [3] [10].
The conversion of the angucyclinone intermediate to the benzo[d]naphtho[1,2-b]pyran-6-one scaffold involves a radical oxidative rearrangement orchestrated by two FAD-dependent oxygenases: GilOI and GilOIV. These enzymes share 68% similarity with JadF/JadH from the jadomycin pathway. In vivo studies reveal that inactivation of either gilOI or gilOIV abolishes gilvocarcin production, accumulating shunt products like UWM6 (a stable angucyclinone). The proposed mechanism involves C–C bond cleavage between C-4a and C-12a of the angucyclinone, followed by lactonization to form the pyran-6-one system. This rearrangement likely occurs before C-glycosylation, as glycosylated angucyclinones were not detected in mutants [1] [3] [5].
C-Glycosylation by GilGT attaches D-fucofuranose to the para-position of a phenolic hydroxyl group on the rearranged aglycone—a reaction unprecedented in natural product biosynthesis. GilGT is a 67 kDa enzyme with an N-terminal extension 120 residues longer than typical polyketide glycosyltransferases. In vitro assays show it utilizes NDP-β-D-fucose as the donor substrate. Synthetic model studies suggest a Fries-like rearrangement mechanism: initial O-glycosylation at the phenolic OH, followed by migration to the adjacent para-carbon. However, enzymatic evidence supports a direct electrophilic aromatic substitution where the activated p-OH group facilitates nucleophilic attack by the aglycone on the anomeric carbon of NDP-fucose [1] [5].
Table 2: Key Tailoring Enzymes and Their Functions
Enzyme | Gene | Reaction Catalyzed | Cofactor/Mechanism |
---|---|---|---|
C-Glycosyltransferase | gilGT | Attaches D-fucofuranose to aglycone | NDP-β-D-fucose; p-OH activation |
FAD-Oxygenase | gilOI | Initiates oxidative ring cleavage | FAD, O₂; radical mechanism |
FAD-Oxygenase | gilOIV | Completes rearrangement to pyranone | FAD, O₂; lactonization |
P450 Monooxygenase | gilOIII | Hydroxylates C-1" of the fucose moiety | Heme, NADPH, O₂ |
Oxidoreductase | gilR | Oxidizes pregilvocarcin to gilvocarcin V | NAD⁺; dehydrogenation |
The 8-vinyl group is indispensable for gilvocarcin V’s DNA cross-linking activity. Its formation is mediated by GilOIII, a cytochrome P450 monooxygenase. Isotopic labeling studies indicate the vinyl group derives from the propionate starter unit of the polyketide chain. GilOIII catalyzes C-1″ hydroxylation of the ethyl side chain (derived from propionate), followed by spontaneous or enzyme-assisted dehydration to form the terminal vinyl group. Supporting this, ΔgilOIII mutants accumulate 8-ethyl derivatives (gilvocarcin M) lacking antitumor activity. This two-step modification exemplifies the precision of post-PKS tailoring in generating pharmacophores critical for biological function [1] [6].
The gil cluster shares evolutionary parallels with angucycline pathways like jad (jadomycin) and lan (landomycin). All three utilize Type II PKS for aglycone assembly but diverge in post-PKS modifications. While jad and lan retain the angucycline core, gil undergoes oxidative rearrangement to a linear pyranonaphthoquinone. Glycosylation strategies also differ: lan employs iterative O-glycosyltransferases for oligosaccharide extension, whereas gil uses a single C-glycosyltransferase. Notably, the ravidomycin and chrysomycin clusters exhibit 74% similarity to gil, particularly in oxygenase and glycosyltransferase genes, suggesting a common ancestral pathway for benzo[d]naphtho[1,2-b]pyran-6-one antibiotics [3] [5] [9].
Phylogenetic trees of oxygenases reveal GilOI and GilOIV cluster within a clade of angiogenesis-inhibiting angucycline oxygenases (e.g., JadF/JadH). This clade is distinct from oxygenases catalyzing simple hydroxylations (e.g., LanV in landomycin). Similarly, GilGT groups with C-glycosyltransferases like UrdGT2 (urdamycin) and StaG (staurosporine), sharing a conserved DXDD motif for nucleophilic substitution. However, GilGT’s unique N-terminal domain suggests neo-functionalization for para-specific glycosylation. The evolutionary divergence of these enzymes underpins the chemical diversity of microbial aromatic polyketides, positioning the gil cluster as a hotspot for biosynthetic innovation [1] [3] [5].
CAS No.: 2697-85-0
CAS No.: 17084-02-5
CAS No.: 4579-60-6
CAS No.: 10304-81-1
CAS No.: 53938-08-2
CAS No.: 573-83-1